molecular formula C16H17N5S2 B6426441 4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2327393-07-5

4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B6426441
CAS No.: 2327393-07-5
M. Wt: 343.5 g/mol
InChI Key: UTVVDNTZMPPWMZ-UHFFFAOYSA-N
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Description

4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzothiazole Core: Starting with a suitable aniline derivative, cyclization with sulfur and a halogenating agent can form the benzothiazole core.

    Substitution Reactions: Introduction of the methylsulfanyl group can be achieved through nucleophilic substitution reactions.

    Piperazine Derivative Attachment: The pyrimidin-2-yl-piperazine moiety can be attached via nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or other functional groups.

    Substitution: The compound can undergo various substitution reactions, particularly at the piperazine and benzothiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, derivatives of benzothiazoles are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be explored for similar activities.

Medicine

Medicinal chemistry applications include the development of new drugs. Benzothiazole derivatives have shown promise in treating diseases such as cancer, bacterial infections, and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole would depend on its specific biological target. Generally, benzothiazole derivatives can interact with proteins, enzymes, or receptors, modulating their activity. The pyrimidin-2-yl-piperazine moiety may enhance binding affinity or selectivity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-aminophenyl)benzothiazole: Known for its anticancer properties.

    6-methyl-2-(4-methylphenyl)benzothiazole: Studied for its antimicrobial activity.

    2-(4-pyridyl)benzothiazole: Investigated for its potential as a fluorescent probe.

Uniqueness

4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole is unique due to the presence of the pyrimidin-2-yl-piperazine moiety, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Properties

IUPAC Name

4-methylsulfanyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5S2/c1-22-12-4-2-5-13-14(12)19-16(23-13)21-10-8-20(9-11-21)15-17-6-3-7-18-15/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVVDNTZMPPWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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